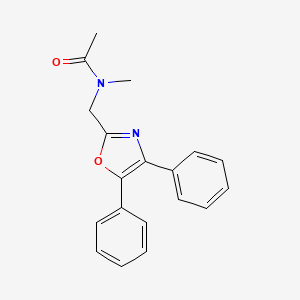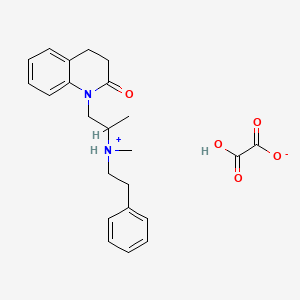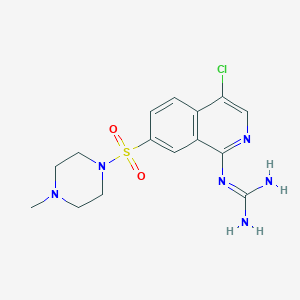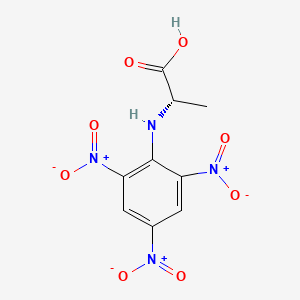![molecular formula C36H21N9O12 B13747072 5-[4-[3,5-Bis[1-(3,5-dicarboxyphenyl)triazol-4-yl]phenyl]triazol-1-yl]benzene-1,3-dicarboxylic acid](/img/structure/B13747072.png)
5-[4-[3,5-Bis[1-(3,5-dicarboxyphenyl)triazol-4-yl]phenyl]triazol-1-yl]benzene-1,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-[3,5-Bis[1-(3,5-dicarboxyphenyl)triazol-4-yl]phenyl]triazol-1-yl]benzene-1,3-dicarboxylic acid is a complex organic compound characterized by its multiple triazole and carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-[3,5-Bis[1-(3,5-dicarboxyphenyl)triazol-4-yl]phenyl]triazol-1-yl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common approach is the use of solvothermal reactions, where flexible aromatic linkers such as bis(3,5-dicarboxyphenyl)terephthalamide are reacted with metal salts like dysprosium and samarium . The reaction conditions often include high temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale solvothermal reactors that can maintain the necessary high temperatures and pressures. The process would also require purification steps to isolate the compound from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole rings.
Reduction: Reduction reactions can target the carboxylic acid groups, converting them to alcohols.
Substitution: The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products
Oxidation: Formation of triazole oxides.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of metal-organic frameworks (MOFs). These frameworks have applications in catalysis, gas storage, and separation technologies .
Biology
In biological research, the compound’s ability to form stable complexes with metal ions makes it useful for studying metal ion interactions in biological systems.
Medicine
Potential medical applications include the development of diagnostic agents and therapeutic compounds, particularly those targeting metal ion-related diseases.
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for use in the production of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The triazole and carboxylic acid groups act as ligands, binding to metal ions and facilitating various chemical reactions. These interactions can influence molecular pathways involved in catalysis, ion transport, and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-Bis(3,5-dicarboxyphenyl)-4,4’-bipyridinium chloride
- 5-(4H-1,2,4-triazol-4-yl)benzene-1,3-dicarboxylic acid
- 1,3,5-Tris(3’,5’-dicarboxy[1,1’-biphenyl]-4-yl)benzene
Uniqueness
Compared to similar compounds, 5-[4-[3,5-Bis[1-(3,5-dicarboxyphenyl)triazol-4-yl]phenyl]triazol-1-yl]benzene-1,3-dicarboxylic acid is unique due to its multiple triazole groups, which enhance its ability to form stable metal complexes. This makes it particularly valuable in applications requiring strong and selective metal ion binding.
Propiedades
Fórmula molecular |
C36H21N9O12 |
|---|---|
Peso molecular |
771.6 g/mol |
Nombre IUPAC |
5-[4-[3,5-bis[1-(3,5-dicarboxyphenyl)triazol-4-yl]phenyl]triazol-1-yl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C36H21N9O12/c46-31(47)19-4-20(32(48)49)8-25(7-19)43-13-28(37-40-43)16-1-17(29-14-44(41-38-29)26-9-21(33(50)51)5-22(10-26)34(52)53)3-18(2-16)30-15-45(42-39-30)27-11-23(35(54)55)6-24(12-27)36(56)57/h1-15H,(H,46,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55)(H,56,57) |
Clave InChI |
VOFGPCJRECZJLV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C2=CN(N=N2)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CN(N=N4)C5=CC(=CC(=C5)C(=O)O)C(=O)O)C6=CN(N=N6)C7=CC(=CC(=C7)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one](/img/structure/B13746993.png)





![[(2S)-4-Hydroxy-3,6-dioxopiperazin-2-YL]acetic acid](/img/structure/B13747027.png)

![4,4'-veratrylidenebis[N,N-diethyl-m-toluidine]](/img/structure/B13747058.png)




![Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate](/img/structure/B13747089.png)
